(R)-tert-Butyl 3-amino-2-methylpropanoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
tert-butyl (2R)-3-amino-2-methylpropanoate |
InChI |
InChI=1S/C8H17NO2/c1-6(5-9)7(10)11-8(2,3)4/h6H,5,9H2,1-4H3/t6-/m1/s1 |
InChI Key |
ZCDAFFAFDGDAGL-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](CN)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(CN)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for R Tert Butyl 3 Amino 2 Methylpropanoate
Diastereoselective Approaches to Enantiopure β-Amino Acids and Their Esters
Diastereoselective methods for the synthesis of β-amino acids and their esters often rely on the use of chiral auxiliaries to control the stereochemical outcome of the reaction. These auxiliaries introduce a stereogenic center that directs the formation of a new stereocenter with a specific configuration.
Diastereoselective Alkylation Strategies
One common diastereoselective strategy involves the alkylation of enolates derived from chiral β-amino esters. While direct alkylation of standard β-amino ester enolates can be challenging, the use of chiral auxiliaries attached to the nitrogen or the ester group can provide high levels of stereocontrol. For instance, the alkylation of β-amino ester enolates has been shown to proceed with high diastereoselectivity, often forming hexameric lithium enolates that influence the reaction's stereochemical course. nih.gov The development of new chiral auxiliaries, such as those based on α-tert-butanesulfinamide, has enabled the diastereoselective alkylation of amino ester enolates to produce a variety of unnatural amino acid derivatives with good to high diastereoselectivities. d-nb.info
A key challenge in these approaches is the efficient removal of the chiral auxiliary after the desired stereocenter has been established.
Asymmetric Michael Addition Reactions
Asymmetric Michael additions, specifically aza-Michael reactions, represent a powerful tool for the synthesis of chiral β-amino esters. nih.gov This approach involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester. The stereoselectivity of this reaction can be controlled by employing a chiral nitrogen nucleophile or by using a chiral catalyst.
One well-established method utilizes chiral auxiliaries, such as (S,S)-(+)-pseudoephedrine, attached to the α,β-unsaturated amide. The conjugate addition of a nitrogen nucleophile to this chiral amide proceeds with high diastereoselectivity. The resulting β-amino amide can then be converted to the desired β-amino ester. This methodology has been successfully applied to prepare a range of chiral nonracemic β-amino esters in good yields and with high enantioselectivities.
| Michael Acceptor Precursor | Nucleophile | Chiral Auxiliary | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| α,β-Unsaturated Amide | Lithium Dibenzylamide | (S,S)-(+)-pseudoephedrine | >95:5 | 85 |
Biocatalytic Transformations for Asymmetric Preparation
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes, operating under mild conditions, can catalyze reactions with high enantioselectivity, often obviating the need for protecting groups and reducing waste.
Enoate reductases (ERs), belonging to the 'Old Yellow Enzyme' family of flavoproteins, are powerful biocatalysts for the asymmetric reduction of activated carbon-carbon double bonds. nih.govresearchgate.net These enzymes utilize a nicotinamide cofactor, such as NADPH, to deliver a hydride to the β-position of an α,β-unsaturated carbonyl compound, while a proton is delivered to the α-position, typically in a trans-fashion. nih.gov This enzymatic reduction can be a key step in the synthesis of chiral β-amino acids and their esters.
For the asymmetric synthesis of (R)-tert-butyl 3-amino-2-methylpropanoate, a suitable precursor would be tert-butyl 2-methyl-3-nitroacrylate. The electron-withdrawing nitro group activates the double bond for reduction by an enoate reductase. The stereochemical outcome of the reduction is dependent on the specific enoate reductase used, as different enzymes exhibit distinct stereopreferences. By selecting an appropriate ER, the C=C double bond can be reduced to yield the (R)-configured product with high enantiomeric excess (ee). Following the enzymatic reduction, the nitro group can be readily converted to an amino group by standard chemical reduction methods, such as catalytic hydrogenation over Palladium on carbon (Pd/C) or using Raney Nickel. nih.gov
While a broad range of α,β-unsaturated compounds have been successfully reduced using enoate reductases, the specific reduction of tert-butyl 2-methyl-3-nitroacrylate to achieve the (R)-configuration would require screening a library of known enoate reductases to identify an enzyme with the desired activity and stereoselectivity. The general transformation is depicted in the following scheme:
Scheme 1: Hypothetical Biocatalytic Route to this compound
The selection of the enoate reductase is critical for the success of this synthetic route. Data from studies on similar substrates can provide a starting point for enzyme selection. For instance, the reduction of various β-nitroacrylates to the corresponding β-nitro carboxylic acid esters has been demonstrated with high stereoselectivity using OYE1. nih.gov
| Substrate Precursor | Enzyme System | Product Configuration | Key Considerations |
| tert-butyl 2-methyl-3-nitroacrylate | Enoate Reductase (Screening required) | (R) | Enzyme selection is crucial for achieving the desired stereoselectivity. A cofactor regeneration system is typically employed for economic viability. |
Resolution Methods for Enantiomeric Enrichment
Resolution is a classical yet effective method for obtaining enantiomerically pure compounds from a racemic mixture. This approach involves separating the enantiomers based on their different physical properties, often after converting them into diastereomers.
Chemical resolution through the formation of diastereomeric salts is a widely used technique for the separation of racemic amines and carboxylic acids. In the case of racemic tert-butyl 3-amino-2-methylpropanoate, the free amino group can be reacted with a chiral acid to form a pair of diastereomeric salts. These salts possess different solubilities in a given solvent, allowing for their separation by fractional crystallization.
Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. The choice of the resolving agent and the crystallization solvent is critical and often determined empirically.
The general procedure involves the following steps:
Dissolving the racemic tert-butyl 3-amino-2-methylpropanoate and a sub-stoichiometric amount (typically 0.5 equivalents) of the chiral resolving agent in a suitable solvent.
Allowing the less soluble diastereomeric salt to crystallize out of the solution.
Separating the crystals by filtration.
Liberating the free amine from the diastereomeric salt by treatment with a base.
The enantiomeric purity of the resolved amine can be determined by chiral HPLC or by measuring its specific rotation.
| Resolving Agent | Solvent System | Target Diastereomer | Expected Outcome |
| L-(+)-Tartaric Acid | Methanol/Water | (R)-amine-(L)-tartrate salt | Fractional crystallization to isolate the less soluble diastereomeric salt. |
| (R)-(-)-Mandelic Acid | Ethanol | (R)-amine-(R)-mandelate salt | Separation based on differential solubility of the diastereomeric salts. |
Dynamic kinetic resolution (DKR) is a powerful technique that combines the kinetic resolution of a racemate with in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.
For the synthesis of this compound, a DKR process could be envisioned starting from the racemic amino ester. This would typically involve an enantioselective acylation of the amino group catalyzed by a lipase, such as Candida antarctica lipase A (CalA), in the presence of a racemization catalyst.
The key to a successful DKR is the compatibility of the racemization conditions with the enzymatic resolution. For β-amino esters, heterogeneous palladium catalysts have shown promise for racemization under mild conditions that are compatible with enzymatic activity.
A potential DKR process would involve:
Reaction of racemic tert-butyl 3-amino-2-methylpropanoate with an acyl donor (e.g., an activated ester) in the presence of a lipase. The lipase would selectively acylate one enantiomer (e.g., the (S)-enantiomer) at a faster rate.
Simultaneous racemization of the unreacted (R)-enantiomer by a suitable catalyst, continuously replenishing the substrate for the enzymatic acylation.
Separation of the acylated product from the unreacted starting material.
Deprotection of the acyl group to yield the desired enantiomerically enriched this compound.
| Racemization Catalyst | Enzyme | Acyl Donor | Product |
| Pd/CaCO₃ | Candida antarctica lipase A (CalA) | 2,2,2-Trifluoroethyl butyrate | (S)-N-butanoyl-tert-butyl 3-amino-2-methylpropanoate |
Following the DKR, the unreacted this compound can be isolated with high enantiopurity.
Protecting Group Strategies and Esterification for Synthesis of this compound Precursors
The synthesis of this compound often involves the use of protecting groups to mask the reactive amino and/or carboxyl functionalities of the precursor, 3-amino-2-methylpropanoic acid. The choice of protecting groups is crucial as they must be stable under the reaction conditions for subsequent transformations and easily removable without causing racemization.
A common strategy involves the N-protection of 3-amino-2-methylpropanoic acid, followed by esterification of the carboxylic acid, and finally deprotection of the amino group. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and ease of removal under acidic conditions.
The synthesis of the tert-butyl ester can be achieved through several methods. A direct and efficient method involves the treatment of the N-Boc protected amino acid with N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in the presence of tert-butanol. Alternatively, transesterification of a methyl or ethyl ester with tert-butanol under acidic or basic catalysis can be employed. A particularly effective method for the tert-butylation of N-protected amino acids is the use of tert-butyl 2,2,2-trichloroacetimidate under acidic catalysis.
Table of Protecting Groups and Esterification Methods
| N-Protecting Group | Esterification Reagent | Key Features |
| tert-Butyloxycarbonyl (Boc) | tert-Butanol, DCC, DMAP | Mild conditions, good yields. |
| Benzyloxycarbonyl (Z) | Isobutylene, H₂SO₄ | Requires acidic conditions, Z group removed by hydrogenolysis. |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butyl 2,2,2-trichloroacetimidate | Fmoc group is base-labile, allowing for orthogonal deprotection strategies. |
Mechanistic and Stereochemical Aspects of R Tert Butyl 3 Amino 2 Methylpropanoate Formation
Elucidation of Stereocontrol Mechanisms in Asymmetric Reactions
The establishment of the desired (R) configuration at the stereogenic center of (R)-tert-Butyl 3-amino-2-methylpropanoate relies heavily on asymmetric reactions that proceed through well-defined stereocontrol mechanisms. The aza-Michael reaction, or conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester, stands out as a primary strategy. The stereochemical outcome of such reactions is dictated by the intricate interplay of molecular geometries and the chiral environment during the key bond-forming step.
Transition State Geometries and Stereochemical Outcome
The stereochemical outcome of the asymmetric synthesis of β-amino esters is fundamentally determined by the geometry of the transition state during the carbon-nitrogen bond formation. In the context of the aza-Michael addition, the reaction proceeds through a highly organized transition state where the chiral catalyst or auxiliary directs the approach of the nucleophile to one of the prochiral faces of the Michael acceptor.
For the synthesis of compounds analogous to this compound, computational studies and experimental evidence support the concept of a chelated, eight-membered transition state in certain catalytic systems. While specific transition state geometries for the synthesis of this compound are not extensively detailed in publicly available literature, general principles can be applied. In reactions involving chiral lithium amides, for instance, the lithium cation can coordinate to both the nitrogen of the amide and the carbonyl oxygen of the acrylate, forming a rigid cyclic transition state. This rigidity minimizes steric interactions and dictates the facial selectivity of the addition. The preferred transition state is the one that allows the bulky substituents of the chiral auxiliary, the nucleophile, and the substrate to occupy pseudo-equatorial positions, thereby minimizing steric clashes. The precise geometry of this transition state directly translates into the observed enantioselectivity of the product.
Influence of Chiral Environment on Enantioselectivity
The chiral environment is the critical factor that induces asymmetry in the formation of this compound. This environment can be established through various strategies, including the use of chiral auxiliaries, chiral catalysts (both metal-based and organocatalysts), and chiral solvents or additives.
Chiral Auxiliaries: One of the most reliable methods for stereocontrol involves the temporary attachment of a chiral auxiliary to either the nucleophile or the electrophile. For the synthesis of chiral β-amino esters, chiral amines derived from natural sources like amino acids, terpenes, or alkaloids are often employed. These auxiliaries create a diastereomeric intermediate upon reaction, and the inherent chirality of the auxiliary directs the subsequent bond formation to favor one diastereomer over the other. The choice of auxiliary is crucial, as its steric and electronic properties directly influence the transition state geometry and, consequently, the enantioselectivity. For instance, Evans' oxazolidinones and Corey's chiral auxiliaries have been instrumental in asymmetric synthesis. nih.gov
Chiral Catalysts: In recent years, catalytic asymmetric methods have gained prominence due to their efficiency and atom economy. Chiral Lewis acids, Brønsted acids, and organocatalysts can all create a potent chiral environment. For aza-Michael additions, chiral metal complexes can coordinate with the α,β-unsaturated ester, activating it towards nucleophilic attack and simultaneously shielding one of its prochiral faces. Similarly, bifunctional organocatalysts, such as those based on thiourea or squaramide scaffolds, can activate both the nucleophile and the electrophile through hydrogen bonding, organizing them in a chiral pocket that dictates the stereochemical outcome. The enantioselectivity of these catalytic reactions is highly dependent on the structure of the catalyst, the solvent, and the reaction temperature.
Factors Affecting Diastereoselectivity and Enantioselectivity
The success of the asymmetric synthesis of this compound hinges on maximizing both diastereoselectivity and enantioselectivity. Several factors, including steric hindrance and electronic effects, play a pivotal role in determining the stereochemical purity of the final product.
Steric Hindrance: Steric interactions are a dominant factor in stereocontrol. The size of the substituents on the chiral auxiliary, the nucleophile, the Michael acceptor, and the catalyst all contribute to the steric environment of the transition state. In the context of forming a 2-methyl-substituted propanoate, the methyl group at the α-position introduces an additional stereocenter, making diastereoselectivity a key consideration.
The bulky tert-butyl group of the ester in the Michael acceptor, tert-butyl methacrylate, can significantly influence the approach of the nucleophile. This steric bulk can lead to a higher degree of facial discrimination in the transition state, often resulting in improved enantioselectivity. However, excessive steric hindrance can also impede the reaction rate. A delicate balance is therefore required. In conjugate additions to cyclic α,β-unsaturated esters, it has been observed that the diastereoselectivity can be dramatically influenced by the steric bulk of the ester group. researchgate.net For instance, the use of a bulky ester can favor the formation of an undesired diastereomer due to the adoption of an eight-membered ring transition state. researchgate.net
| Factor | Influence on Selectivity | Example |
| Bulky Ester Group (e.g., tert-Butyl) | Can increase facial discrimination, leading to higher enantioselectivity. May influence diastereoselectivity by favoring specific transition state geometries. | In some Michael additions, bulky esters lead to unexpected diastereomeric outcomes. researchgate.net |
| Chiral Auxiliary Size | A larger auxiliary can create a more defined chiral pocket, enhancing stereoselectivity. | Evans' oxazolidinones with bulky substituents often provide high levels of asymmetric induction. nih.gov |
| Substituents on Nucleophile | Bulky groups on the amine nucleophile can influence the approach trajectory and diastereoselectivity. | The stereochemical outcome of conjugate additions can be controlled by the substituents on the chiral amine. |
Electronic Effects: The electronic properties of the reactants and catalysts also play a crucial role. Electron-withdrawing groups on the Michael acceptor increase its reactivity towards nucleophilic attack. Conversely, the nucleophilicity of the amine is influenced by the electronic nature of its substituents.
Reaction Pathway Analysis of Key Synthetic Steps
While a definitive, universally applied synthetic pathway for this compound is not singularly prominent in the literature, the most logical and commonly employed approach involves the asymmetric conjugate addition of an amine to tert-butyl methacrylate.
A plausible reaction pathway using a chiral lithium amide as the stereocontrolling agent can be outlined as follows:
Formation of the Chiral Lithium Amide: A chiral secondary amine is deprotonated with a strong base, typically an organolithium reagent like n-butyllithium, to generate the corresponding chiral lithium amide. This species serves as the chiral nucleophile.
Conjugate Addition (Aza-Michael Reaction): The chiral lithium amide is then reacted with tert-butyl methacrylate at low temperatures to control reactivity and selectivity. The reaction proceeds through a cyclic, chelated transition state where the lithium ion coordinates to both the amide nitrogen and the carbonyl oxygen of the ester. This coordination enforces a rigid geometry, and the stereochemical information from the chiral amide is transferred to the newly formed stereocenter at the β-position. The methyl group at the α-position also influences the diastereoselectivity of this step.
Protonation of the Enolate Intermediate: The conjugate addition results in the formation of a lithium enolate intermediate. This enolate is then quenched with a proton source. The stereochemistry of the α-position is determined at this stage. The approach of the proton can be influenced by the existing stereocenter at the β-position and the chiral auxiliary, potentially leading to diastereoselective protonation.
Removal of the Chiral Auxiliary: The final step involves the cleavage of the chiral auxiliary from the nitrogen atom. This is typically achieved through hydrogenolysis or other standard deprotection methods, yielding the desired this compound.
Applications of R Tert Butyl 3 Amino 2 Methylpropanoate in Complex Molecule Construction
Precursor in the Synthesis of Chiral Pharmaceuticals and Analogues
The structural motif of chiral β-amino acids is a key feature in numerous biologically active compounds, making (R)-tert-Butyl 3-amino-2-methylpropanoate a valuable starting material in pharmaceutical research and development. The tert-butyl ester functionality often serves as a protecting group for the carboxylic acid, allowing for selective reactions at the amino group.
A notable example of the application of related chiral building blocks is in the synthesis of fluorinated amino acid analogues for positron emission tomography (PET) imaging. For instance, the synthesis of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) utilizes a multi-step sequence where tert-butyl ester protection is a key strategy. researchgate.net This highlights the importance of such protecting groups in the synthesis of complex, isotopically labeled molecules for medical diagnostics.
Furthermore, the chiral β-amino acid core is present in various pharmaceuticals. For example, the anti-diabetic drug Sitagliptin contains a chiral β-amino acid derivative. While not directly synthesized from this compound, the syntheses of such molecules often involve intermediates with similar structural features, underscoring the importance of this class of compounds in medicinal chemistry.
The table below summarizes key aspects of utilizing chiral β-amino acid esters in pharmaceutical synthesis.
| Feature | Role in Pharmaceutical Synthesis | Example Application |
| Chiral Center | Introduction of specific stereochemistry essential for biological activity. | Core of various pharmaceuticals like Sitagliptin. |
| Tert-butyl Ester | Carboxylic acid protecting group, enabling selective modification of the amino group. | Synthesis of FAMP for PET imaging. researchgate.net |
| Amino Group | Site for further functionalization and peptide bond formation. | Building block for peptidomimetics and other complex molecules. |
Building Block for Advanced Agrochemicals
The demand for enantiomerically pure agrochemicals is on the rise, driven by the need for more effective and environmentally benign pesticides and herbicides. Chiral molecules often exhibit higher efficacy and reduced off-target effects compared to their racemic counterparts. This compound, with its defined stereochemistry, represents a potential building block for the synthesis of such advanced agrochemicals.
While specific examples of its direct incorporation into commercial agrochemicals are not extensively documented, the use of chiral amino acids and their derivatives as precursors is a well-established strategy in the agrochemical industry. researchgate.net These chiral building blocks can be used to introduce stereocenters that are crucial for the biological activity of the final product. For instance, (3-Amino-1-methyl-propyl)carbamic acid tert-butyl ester, a related chiral compound, is utilized in the formulation of pesticides and herbicides to enhance their efficacy. frontiersin.org
The functional groups of this compound allow for its integration into a variety of molecular scaffolds relevant to agrochemical design. The amino group can be functionalized to create ureas, amides, or sulfonamides, which are common moieties in bioactive molecules. The ester group, after deprotection, can be converted to other functional groups or used to link the molecule to other fragments.
Utilization in Peptide and β-Peptide Synthesis
The tert-butyl group is a widely used protecting group in peptide synthesis, particularly in the Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis (SPPS) strategies. nih.govrsc.org The tert-butyl ester in this compound serves as a stable protecting group for the carboxylic acid, preventing its participation in undesired side reactions during peptide chain elongation. researchgate.net This protection is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA), at the final stages of synthesis. nih.govnih.gov
The incorporation of β-amino acids, such as the one derived from this compound, into peptide chains leads to the formation of β-peptides. These peptides often exhibit unique secondary structures and increased resistance to enzymatic degradation compared to their α-peptide counterparts. The synthesis of peptides containing β-alanine and its derivatives has been explored to create novel molecular tools and peptidomimetics with specific conformational properties. tandfonline.comresolvemass.ca
The general steps for incorporating a tert-butyl protected amino acid into a peptide chain via SPPS are outlined below:
| Step | Description | Reagents |
| 1. Resin Loading | The first amino acid is attached to a solid support (resin). | Protected amino acid, coupling agents (e.g., DCC, HOBt). |
| 2. Deprotection | The N-terminal protecting group (e.g., Fmoc) is removed. | Base (e.g., piperidine). |
| 3. Coupling | The next protected amino acid, such as this compound with an N-terminal protecting group, is coupled to the growing peptide chain. | Protected amino acid, coupling agents. |
| 4. Repetition | Steps 2 and 3 are repeated to elongate the peptide chain. | - |
| 5. Cleavage and Deprotection | The completed peptide is cleaved from the resin, and the side-chain protecting groups (including the tert-butyl ester) are removed. | Strong acid (e.g., TFA). nih.govnih.gov |
This compound is a β²-amino acid derivative, meaning the substituent (a methyl group in this case) is at the Cα position (the second carbon from the carboxyl group). The incorporation of such residues into peptide backbones can induce specific folding patterns and functionalities. The synthesis of β²-amino acids and their integration into peptides are of significant interest for creating novel peptidomimetics.
The synthesis of enantiomerically pure β²-amino acids can be challenging. Methodologies have been developed for the asymmetric synthesis of these compounds, often involving stereoselective reactions to introduce the desired chirality. The availability of chiral building blocks like this compound can simplify these synthetic routes.
Intermediate in the Synthesis of Polyketides and Related Natural Products
Polyketides are a large and structurally diverse class of natural products, many of which exhibit potent biological activities. The biosynthesis of some polyketides, particularly macrolactams, involves the incorporation of β-amino acids as starter units. nih.gov Functional and structural studies of the enzymes involved in these biosynthetic pathways have revealed the machinery for selectively incorporating a β-amino acid into the polyketide skeleton.
Derivatization to Other Chiral Amino Acid Derivatives
The reactivity of the amino and ester groups in this compound allows for its conversion into a variety of other valuable chiral building blocks. These derivatization reactions expand its utility in organic synthesis.
For example, the amino group can be protected with various protecting groups other than the common Boc or Fmoc, depending on the requirements of a specific synthetic route. The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides, alcohols, or other esters. Furthermore, the chiral backbone can be incorporated into heterocyclic structures, which are prevalent in many pharmaceuticals and other bioactive molecules.
The amino group of this compound is nucleophilic and can readily undergo N-alkylation and N-acylation reactions. These reactions are fundamental for introducing new substituents and building up molecular complexity.
N-Alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfonates, typically in the presence of a base. nih.gov These reactions can be used to introduce simple alkyl groups (e.g., methyl, ethyl) or more complex moieties. N-methylation of amino acids, for instance, is known to increase the lipophilicity and metabolic stability of peptides. nih.gov
N-Acylation involves the reaction of the amino group with an acylating agent, such as an acid chloride or anhydride, to form an amide bond. This is a fundamental reaction in peptide synthesis but is also used to introduce a wide range of acyl groups. For example, N-acetylation is a common modification in biological systems and can also be used to modify the properties of synthetic molecules. The preparation of N-acetyl, tert-butyl amide derivatives of amino acids has been reported, demonstrating the feasibility of such transformations.
A general method for the N-arylation of amino acid esters with aryl triflates has also been described, which is applicable to β-amino acid esters and can be performed with minimal racemization. This reaction provides a route to N-aryl-β-amino acid derivatives, which are of interest in medicinal chemistry.
The table below provides a summary of common derivatization reactions for this compound.
| Reaction | Reagents | Product Type |
| N-Alkylation | Alkyl halide, base | N-Alkyl-β-amino acid ester |
| N-Acylation | Acid chloride/anhydride, base | N-Acyl-β-amino acid ester |
| N-Arylation | Aryl triflate, Pd catalyst, base | N-Aryl-β-amino acid ester |
| Ester Hydrolysis | Acid (e.g., TFA, HCl) | (R)-3-Amino-2-methylpropanoic acid |
Transformation of the Ester Moiety
The tert-butyl ester moiety of this compound is primarily utilized as a protecting group for the carboxylic acid. Its transformation, most commonly its removal (deprotection), is a critical step to unmask the carboxyl group for further reactions, such as amide bond formation. The stability of the tert-butyl ester to a wide range of reaction conditions, except for strong acids, makes it particularly useful in multi-step syntheses.
The deprotection is typically achieved under acidic conditions, which cause the cleavage of the ester through a mechanism involving the formation of a stable tert-butyl cation. nih.govorganic-chemistry.org The choice of acid and reaction conditions can be tuned to ensure selectivity, leaving other acid-sensitive functional groups in the molecule intact. A common reagent for this transformation is trifluoroacetic acid (TFA), often used in a solvent like dichloromethane (B109758) (DCM). mdpi.com The reaction is generally clean and proceeds at room temperature.
Another approach involves the use of milder organic acids, such as methanesulfonic acid, especially when trying to avoid the reversibility that can sometimes be observed during acidic deprotection. nih.gov Furthermore, aqueous phosphoric acid has been reported as an effective and environmentally benign reagent for the deprotection of tert-butyl esters, offering high yields and convenient workup procedures. organic-chemistry.org
In some synthetic strategies, the ester moiety can be converted directly into other functional groups. For instance, treatment with α,α-dichlorodiphenylmethane and a tin(II) chloride catalyst can transform the tert-butyl ester into an acid chloride in situ. organic-chemistry.org This reactive intermediate can then be directly used for subsequent reactions without isolation.
Table 1: Selected Methods for the Transformation of the tert-Butyl Ester Moiety
| Transformation | Reagents and Conditions | Outcome | Reference |
| Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (CH2Cl2), 0 °C to room temp. | (R)-3-Amino-2-methylpropanoic acid | mdpi.com |
| Deprotection | Aqueous Phosphoric Acid (H3PO4) | (R)-3-Amino-2-methylpropanoic acid | organic-chemistry.org |
| Deprotection | Methanesulfonic Acid (CH3SO3H), anhydrous conditions | (R)-3-Amino-2-methylpropanoic acid | nih.gov |
| Conversion | α,α-dichlorodiphenylmethane, Tin(II) chloride (SnCl2) | In situ generation of the corresponding acid chloride | organic-chemistry.org |
Synthesis of Functionalized Amino Acid Conjugates
This compound is an excellent starting material for the synthesis of functionalized amino acid conjugates. These conjugates are created by forming a peptide (amide) bond between the amino or carboxyl group of the molecule and another amino acid or a different molecular entity.
One common strategy involves the initial protection of the primary amine of this compound, for example, with a Boc (tert-butoxycarbonyl) group. This is followed by the deprotection of the tert-butyl ester as described previously, yielding a free carboxylic acid. This acid can then be coupled with the amino group of another amino acid ester using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an activator such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com
Alternatively, the free amino group of this compound can be directly coupled with a protected amino acid. For instance, the N-arylation of amino acid esters, including tert-butyl esters, has been achieved using methods like the Buchwald-Hartwig coupling reaction with aryl triflates. researchgate.net This allows for the introduction of aromatic moieties onto the amino group, creating a diverse range of conjugates.
After the coupling reaction, any protecting groups on the newly formed conjugate can be selectively removed to yield the final functionalized product. The use of the tert-butyl ester is advantageous as its removal under acidic conditions is often orthogonal to the removal of other common protecting groups used in peptide synthesis. mdpi.com
Table 2: Exemplary Strategies for Amino Acid Conjugate Synthesis
| Reaction Type | Reactants | Key Reagents | Product Type | Reference |
| Peptide Coupling | N-protected (R)-3-amino-2-methylpropanoic acid + Amino acid ester | DCC, DMAP | Dipeptide conjugate | mdpi.com |
| N-Arylation | This compound + Aryl triflate | t-BuBrettPhos Pd G3 or G4 precatalyst | N-Aryl amino acid ester conjugate | researchgate.net |
| Amide Bond Formation | This compound + Acid Chloride | Base (e.g., Triethylamine) | N-Acyl amino acid ester conjugate | organic-chemistry.org |
Analytical Techniques for Stereochemical Purity Assessment and Structural Confirmation
Determination of Enantiomeric Excess (ee) of (R)-tert-Butyl 3-amino-2-methylpropanoate and Its Derivatives
Enantiomeric excess (ee) is a critical measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. Accurate determination of ee is essential, as the biological activity of chiral molecules can differ significantly between enantiomers.
Chiral Stationary Phase Chromatography
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the direct separation of enantiomers. yakhak.org This method relies on the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times. psu.edu
The mechanism of separation is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. google.com The stability of these complexes differs, causing one enantiomer to be retained longer on the column than the other. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates (e.g., Chiralcel® and Chiralpak® series), are particularly effective for resolving a wide range of chiral compounds, including amino acid esters. yakhak.orgnih.gov
For the analysis of this compound, a suitable CSP would be selected, and the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, would be optimized to achieve baseline separation of the (R) and (S) enantiomers. yakhak.org The ratio of the enantiomers is determined by integrating the areas of their corresponding peaks in the chromatogram.
| Parameter | Condition |
|---|---|
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (S)-enantiomer | 8.5 min |
| Retention Time (R)-enantiomer | 10.2 min |
| Separation Factor (α) | 1.20 |
NMR Spectroscopy with Chiral Auxiliary Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess through the use of chiral auxiliary reagents, which include Chiral Solvating Agents (CSAs) and Chiral Derivatizing Agents (CDAs). researchgate.net
Chiral Solvating Agents (CSAs) are chiral molecules that form non-covalent, diastereomeric complexes with the enantiomers of the analyte. researchgate.net These transient complexes exist in a fast equilibrium, and the differing magnetic environments for the two diastereomeric complexes can lead to separate, observable signals in the NMR spectrum for the (R) and (S) enantiomers. The integration of these distinct signals allows for the calculation of the enantiomeric excess. researchgate.net
Chiral Derivatizing Agents (CDAs) , such as (R)-(+)-α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid), react covalently with the analyte to form a stable mixture of diastereomers. researchgate.net Since diastereomers have different physical and spectroscopic properties, their corresponding nuclei will resonate at different frequencies in the NMR spectrum. For this compound, the amino group can be derivatized. The resulting diastereomers will exhibit distinct signals, particularly for protons near the stereocenter, which can be integrated to quantify the ee. acs.org
| Analyte Complex | Proton Analyzed | Chemical Shift (δ, ppm) | Integration |
|---|---|---|---|
| Complex with (S)-Analyte | -OCH(CH₃)₂ | 4.95 (septet) | Ratio gives ee |
| Complex with (R)-Analyte | -OCH(CH₃)₂ | 4.98 (septet) |
Assessment of Diastereomeric Excess (de) in Multi-Chiral Center Syntheses
In syntheses that introduce a new chiral center into a molecule that is already chiral, such as this compound, a pair of diastereomers may be formed. Unlike enantiomers, diastereomers have different physical properties and are not mirror images. nih.gov
Consequently, their spectroscopic properties are inherently different, and they can be distinguished by standard NMR spectroscopy without the need for chiral auxiliaries. The protons and carbons in each diastereomer exist in unique chemical environments, leading to separate sets of signals in the ¹H and ¹³C NMR spectra. The diastereomeric excess (de) can be readily calculated by comparing the integration of well-resolved, non-overlapping peaks corresponding to each diastereomer. nih.gov
For example, if a reaction involving this compound produces a product with a second stereocenter, two diastereomers, (R,R) and (R,S), could be formed. The relative ratio of these products, and thus the 'de', can be determined directly from the ¹H NMR spectrum of the crude reaction mixture.
Spectroscopic Characterization for Structural Elucidation of Synthetic Products
Following a chemical transformation of this compound, a comprehensive spectroscopic analysis is required to confirm the structure of the resulting product. This typically involves a combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. researchgate.net
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR shows the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR reveals the number and types of carbon atoms. Techniques like COSY and HSQC can be used to establish connectivity. researchgate.net
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through analysis of fragmentation patterns. mdpi.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular formula.
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds (e.g., C=O, N-H, C-O).
| Technique | Observed Data | Interpretation |
|---|---|---|
| ¹H NMR | δ 7.2-7.4 (m, 5H), δ 4.1 (q, 1H), δ 2.9 (t, 2H), δ 1.45 (s, 9H), δ 1.1 (d, 3H) | Confirms presence of phenyl, methine, methylene, tert-butyl, and methyl groups. |
| ¹³C NMR | δ 172.5, 138.0, 128.5, 126.2, 81.0, 45.5, 40.1, 28.1, 15.3 | Indicates carbonyl, aromatic, quaternary, and aliphatic carbons. |
| HRMS (ESI+) | m/z [M+H]⁺ calculated for C₁₄H₂₂NO₂: 236.1645; found: 236.1648 | Confirms the elemental composition and molecular weight. |
| IR (cm⁻¹) | 3350 (N-H stretch), 2975 (C-H stretch), 1730 (C=O ester stretch), 1600 (C=C aromatic) | Identifies key functional groups: amine, alkane, ester, and aromatic ring. |
Computational and Theoretical Investigations of R Tert Butyl 3 Amino 2 Methylpropanoate Reactivity
Quantum Mechanical Studies of Reaction Mechanisms
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of chemical reactions at the electronic level. rsc.orgresearchgate.net By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the corresponding activation energies, which collectively define the reaction mechanism and determine its feasibility and selectivity.
In the context of synthesizing β-amino esters like (R)-tert-butyl 3-amino-2-methylpropanoate, QM studies can be applied to various synthetic routes, such as the Michael addition of amines to α,β-unsaturated esters. rsc.orgresearchgate.net DFT calculations can map out the entire reaction pathway, comparing different potential mechanisms (e.g., concerted vs. stepwise) and identifying the rate-determining step. These calculations provide detailed three-dimensional structures of transition states, revealing the key non-covalent interactions—such as hydrogen bonds or steric repulsions—that govern the stereochemical outcome of the reaction. researchgate.net
For instance, in a catalyzed asymmetric synthesis, QM models can elucidate how a chiral catalyst interacts with the substrates. By calculating the energies of the diastereomeric transition states leading to the (R) and (S) enantiomers, the enantioselectivity of the catalyst can be predicted. This knowledge is instrumental in understanding why a particular catalyst is effective and provides a rational basis for modifying its structure to improve performance. researchgate.net
Table 1: Representative Energy Barriers Calculated via DFT for a Catalyzed Asymmetric Michael Addition
| Transition State | Catalyst-Substrate Complex | Calculated Activation Energy (kcal/mol) | Predicted Major Enantiomer |
|---|---|---|---|
| TS-R | Pro-chiral enolate + Catalyst A | 12.5 | (R) |
| TS-S | Pro-chiral enolate + Catalyst A | 14.8 | - |
| TS-R | Pro-chiral enolate + Catalyst B | 15.2 | - |
| TS-S | Pro-chiral enolate + Catalyst B | 13.1 | (S) |
Note: Data are illustrative and based on typical values found in computational studies of asymmetric catalysis.
These theoretical studies complement experimental efforts by providing a microscopic view of the reaction, helping to explain observed outcomes and guide the optimization of reaction conditions like temperature, solvent, and catalyst loading. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Stereoselectivity Prediction
While QM methods are excellent for studying the electronic details of a reaction at static points, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.govmdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of the conformational landscape of reactants, intermediates, and catalysts. researchgate.net
For a flexible molecule like this compound, or its synthetic precursors, understanding the preferred conformations is critical. The spatial arrangement of the tert-butyl, methyl, and amino groups can significantly influence how the molecule interacts with a catalyst's active site. MD simulations can identify the most stable conformations and the energy barriers between them, revealing the dynamic equilibrium of different shapes the molecule can adopt in solution. mdpi.com
In the context of stereoselectivity, MD simulations are particularly valuable for studying catalyst-substrate interactions. nih.gov By simulating the binding of a substrate to a chiral catalyst, such as an enzyme or an organocatalyst, MD can reveal the dominant binding modes that lead to the desired product. nih.govacs.org The simulations can show how non-covalent interactions guide the substrate into a specific orientation within the catalyst's chiral environment, predisposing it to react from one face and thus yielding one enantiomer preferentially. The stability and population of these binding modes can be correlated with the experimentally observed enantiomeric excess.
Table 2: Analysis of Substrate-Catalyst Binding Modes from Molecular Dynamics Simulations
| Binding Mode | Key Interacting Residues/Groups | Population (%) | Predicted Stereochemical Outcome |
|---|---|---|---|
| Mode 1 | Hydrogen bond with Catalyst-NH; Steric fit in chiral pocket | 75% | (R)-enantiomer |
| Mode 2 | Weaker hydrophobic interaction; Steric clash with catalyst side chain | 20% | (S)-enantiomer |
| Mode 3 | Unproductive binding (no reaction) | 5% | - |
Note: This table represents hypothetical data from a typical MD simulation analysis for predicting stereoselectivity.
Computational Design of Novel Catalysts for Asymmetric Synthesis
The ultimate goal of computational studies in asymmetric synthesis is often the de novo design of more efficient and selective catalysts. chiralpedia.com By combining QM and MD methods, researchers can move beyond explaining the behavior of existing catalysts to designing new ones with enhanced properties. researchgate.net This iterative process of computational design followed by experimental validation can significantly accelerate the discovery of new catalytic systems. chiralpedia.combiorxiv.org
The design process typically begins with a hypothesized reaction mechanism and a transition state model for the desired stereochemical outcome. Computational tools are then used to build a catalyst scaffold that can stabilize this transition state. This involves:
Scaffold Selection : Choosing a molecular framework (e.g., a BINOL-derived phosphoric acid, a prolinol derivative, or a peptide sequence) that can position the necessary functional groups in the correct three-dimensional orientation. researchgate.netchemrxiv.org
In Silico Screening : Creating a virtual library of catalyst candidates by modifying the scaffold with different substituents. These candidates are then computationally screened for their predicted activity and selectivity using QM calculations on the transition state energies.
Dynamic Refinement : Promising candidates from the screening are subjected to MD simulations to assess their conformational stability and ensure that the active conformation is readily accessible under reaction conditions.
This computational approach allows for the rapid exploration of a vast chemical space that would be impractical to synthesize and test experimentally. chiralpedia.com By identifying key catalyst features, such as specific hydrogen-bond donors/acceptors or steric elements, computational design provides targeted strategies for developing next-generation catalysts for the asymmetric synthesis of molecules like this compound. biorxiv.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
